molecular formula C16H13ClN2O3S2 B2750653 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896352-40-2

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2750653
CAS No.: 896352-40-2
M. Wt: 380.86
InChI Key: CHKFAEJGDUCWKI-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring substituted with a chlorine atom and a methyl group, as well as a benzamide moiety with a methylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methylbenzoic acid, under acidic conditions.

    Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation of the benzamide moiety. This step often involves the reaction of the benzamide with methanesulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the benzothiazole core with the sulfonylated benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzothiazole ring, forming corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Properties

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been evaluated for its antimicrobial activities against various pathogens. Studies indicate that derivatives of thiazole compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The compound's structure contributes to its effectiveness by enhancing its interaction with bacterial enzymes.

Antifungal Activity

Research has shown that this compound also possesses antifungal properties. It has been tested against fungi such as Aspergillus niger and Aspergillus oryzae, demonstrating considerable activity at low concentrations . The mechanism of action appears to involve disruption of fungal cell wall synthesis.

Anticancer Potential

The anticancer properties of thiazole derivatives, including this compound, have been explored in various studies. These compounds have shown promise in inhibiting the growth of cancer cell lines, including breast cancer (MCF7) and colon cancer cells . The structure-activity relationship (SAR) studies suggest that modifications in the thiazole moiety can enhance anticancer efficacy.

Case Studies

Study Findings Reference
Antimicrobial evaluationShowed significant antibacterial activity against E. coli and S. aureus at 1 µg/mL concentration.
Antifungal assessmentEffective against A. niger and A. oryzae, indicating potential for antifungal therapies.
Anticancer screeningDemonstrated cytotoxic effects on MCF7 breast cancer cells; further SAR studies indicated improved potency with specific modifications.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it may induce apoptosis in cancer cells by disrupting signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide: Similar structure but with different substitution patterns.

    N-(5-bromo-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide: Bromine instead of chlorine.

    N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide: Ethylsulfonyl instead of methylsulfonyl.

Uniqueness

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chlorine and methylsulfonyl groups can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

This compound’s distinct structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to biomedical research.

Biological Activity

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety substituted with a chloro group and a methylsulfonyl group on the benzamide structure. Its molecular formula is C12H12ClN3O2SC_{12}H_{12}ClN_{3}O_{2}S, with a molecular weight of 299.75 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast cancer)5.0
Benzothiazole derivative 1HeLa (Cervical cancer)3.5
Benzothiazole derivative 2A549 (Lung cancer)4.0

Studies show that the compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways related to cancer cell survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate its effectiveness against several bacterial and fungal strains:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus10
Escherichia coli15
Candida albicans20

These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains .

Case Studies and Research Findings

  • Anticancer Efficacy : A study by Kumbhare et al. explored various benzothiazole derivatives, including this compound, which exhibited notable activity against multiple cancer cell lines, including leukemia and melanoma. The compound's GI50 values ranged from 0.57 to 0.4 µM, indicating potent anticancer properties compared to standard chemotherapeutics like 5-fluorouracil .
  • Mechanistic Insights : Molecular docking studies revealed that the compound interacts with key proteins involved in apoptosis regulation, such as Bcl-2 and caspases. This interaction is critical for its anticancer effects, leading to increased rates of apoptosis in treated cells .
  • Antimicrobial Studies : In a comparative study of thiazole derivatives, this compound demonstrated superior antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-9-12(17)7-8-13-14(9)18-16(23-13)19-15(20)10-3-5-11(6-4-10)24(2,21)22/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKFAEJGDUCWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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